N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiazole and azetidine rings in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Coupling Reactions: The final step involves coupling the thiazole and azetidine rings with the 4-ethoxyphenyl group and the carboxamide moiety. This can be achieved through various coupling reactions such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The thiazole and azetidine rings may play a crucial role in binding to the target molecules and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide
- N-(4-chlorophenyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide
- N-(4-fluorophenyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is unique due to the presence of the ethoxy group on the phenyl ring, which may influence its chemical reactivity and biological activity. The combination of the thiazole and azetidine rings also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-20-12-5-3-11(4-6-12)17-14(19)18-9-13(10-18)21-15-16-7-8-22-15/h3-8,13H,2,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVJQCPDRHHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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